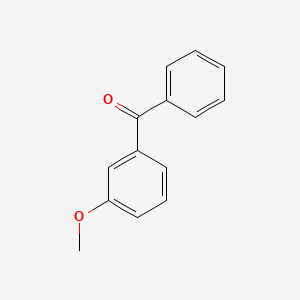

(3-Methoxyphenyl)(phenyl)methanone

Vue d'ensemble

Description

“(3-Methoxyphenyl)(phenyl)methanone” is a compound that has not been extensively studied. It is a methanone derivative, which means it contains a carbonyl group (C=O) attached to two alkyl or two aryl groups, or one alkyl and one aryl group . In this case, the carbonyl group is attached to a 3-methoxyphenyl group and a phenyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the literature .Applications De Recherche Scientifique

Cytotoxicity and Antitumor Effects

- Cytotoxicity in Tumor Cell Lines : A derivative, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), demonstrated potent cytotoxicity across different tumor cell lines, exhibiting promising anticancer therapeutic potential. It induced cell cycle arrest, apoptosis, and interfered with microtubule polymerization (Magalhães et al., 2013).

- In Vitro and In Vivo Antitumor Effects : Another study on PHT revealed its efficacy in both in vitro and in vivo models. It showed cytotoxicity in tumor cell lines, inhibited sea urchin embryo development, and displayed in vivo antitumor activity in mice inoculated with sarcoma 180 cells, without substantial toxicity (Magalhães et al., 2011).

Antiestrogenic Activity

- Antiestrogenic Activity in Rats and Mice : A synthesized compound showed potent antiestrogenic activity when administered orally and subcutaneously to rats and mice. It exhibited a high binding affinity to estrogen receptors in rat uterine cytosol (Jones et al., 1979).

Synthesis and Structural Investigation

- Electrochemical Synthesis of Derivatives : An electrochemical synthesis method was developed for novel 8-amino-1,4-benzoxazine derivatives using (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone as the starting material, showcasing anti-stress oxidative properties (Largeron & Fleury, 1998).

- Crystal Structure Analysis : The crystal structure of a related compound was determined, providing insights into its molecular arrangement and interactions (Akkurt et al., 2003).

Miscellaneous Studies

- Molecular Docking for Antiviral Activity : A novel compound was synthesized and analyzed for antiviral activity and pharmacokinetic behavior through molecular docking (FathimaShahana & Yardily, 2020).

- Genotoxic Effects Assessment : The genotoxic potential of PHT was evaluated in human lymphocytes, indicating DNA damage and clastogenic effects (Magalhães et al., 2011)

Mécanisme D'action

3-Methoxybenzophenone, also known as (3-methoxyphenyl)-phenylmethanone or (3-Methoxyphenyl)(phenyl)methanone, is a derivative of benzophenone. It has a unique structure with two aryl groups attached to a central carbon atom . This compound has been found to have various applications, particularly in the field of cosmetics and sunscreens .

Target of Action

It’s worth noting that benzophenone derivatives, including 3-methoxybenzophenone, are commonly used as uv light absorbers . They protect the skin from potential damage from sunlight exposure .

Mode of Action

The mode of action of 3-Methoxybenzophenone is primarily through its ability to absorb UV light. As a conjugated molecule, it absorbs light at lower energies than many aromatic molecules . This property makes it an effective UV light absorber and stabilizer .

Biochemical Pathways

It’s known that benzophenone derivatives can undergo o-dealkylation . This process involves the removal of an alkyl group attached to an oxygen atom, resulting in the formation of a hydroxyl group .

Pharmacokinetics

The pharmacokinetics of 3-Methoxybenzophenone involve rapid absorption, metabolism, and elimination. Metabolites such as 2,4-dihydroxybenzophenone (DHB), 2,2-dihydroxy-4-methoxybenzophenone (DHMB), and 2,3,4-trihydroxybenzophenone (THB) have been identified . Urine is the primary route of elimination, while feces serve as the secondary route .

Result of Action

The result of 3-Methoxybenzophenone’s action is the protection of the skin from potential damage from sunlight exposure . By absorbing UV light, it prevents the harmful effects of UV radiation on the skin .

Action Environment

The action of 3-Methoxybenzophenone can be influenced by various environmental factors. For instance, its effectiveness as a UV light absorber can be affected by the intensity of sunlight exposure . Furthermore, its stability and efficacy can be influenced by factors such as temperature and pH .

Safety and Hazards

Propriétés

IUPAC Name |

(3-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFJVWPCRCAWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498838 | |

| Record name | (3-Methoxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6136-67-0 | |

| Record name | 3-Methoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6136-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

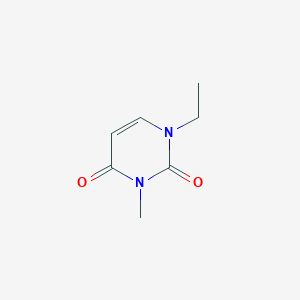

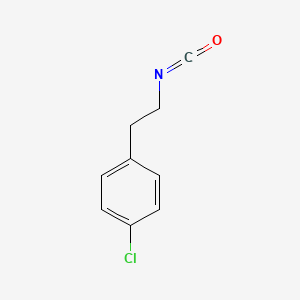

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

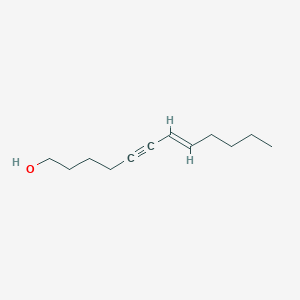

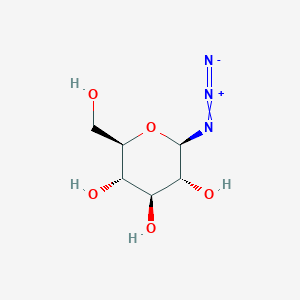

Feasible Synthetic Routes

Q & A

Q1: What structural features of 3-Methoxybenzophenone derivatives contribute to their biological activity?

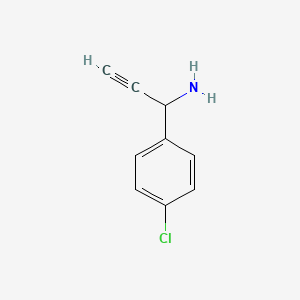

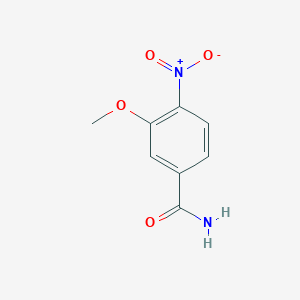

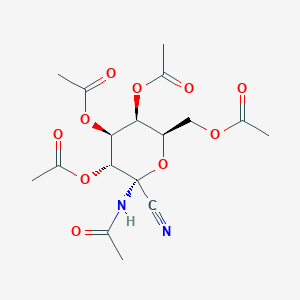

A: While the provided research doesn't directly investigate the biological activity of 3-Methoxybenzophenone itself, it highlights the significance of structural modifications in related benzophenone compounds. For instance, in a study on mango leaves, researchers identified three new benzophenone glycosides, including 2,4,4',6-tetrahydroxy-3'-methoxybenzophenone-3-C-β-d-glucopyranoside []. These compounds, along with other isolated benzophenones, exhibited moderate α-glucosidase and nitric oxide inhibitory activities []. This suggests that the presence of hydroxyl and methoxy groups, as well as glycosidic linkages, could be crucial for these activities. Further research is needed to ascertain the specific contributions of the 3-methoxy group in this context.

Q2: How does the structure of 2,4,6-triisopropylbenzophenone impact its photoreactivity in the solid state?

A: Research on 2,4,6-triisopropylbenzophenone derivatives reveals that their solid-state photostability is directly linked to the steric hindrance imposed by the triisopropylphenyl group []. The crystal structures of these compounds consistently show the carbonyl group nearly coplanar with the substituted phenyl ring and perpendicular to the triisopropylphenyl ring []. This conformation, along with intermolecular close contacts, restricts the intramolecular movement of the isopropyl groups towards the carbonyl carbon, thus hindering photocyclization reactions []. This highlights how steric effects within the molecule directly influence its photochemical behavior.

Q3: Are there any analytical techniques mentioned in the research that are particularly useful for studying 3-Methoxybenzophenone or related compounds?

A: Although the provided research doesn't focus on 3-Methoxybenzophenone specifically, it does emphasize the use of various analytical techniques for characterizing similar benzophenone derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, ROESY, COSY, HMBC, and HSQC, were employed for structure elucidation []. Additionally, high-resolution mass spectrometry (HRMS) and UV spectroscopy were utilized for compound identification []. These techniques could be valuable tools for studying the structural characteristics and potentially the reactivity of 3-Methoxybenzophenone.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B1366994.png)